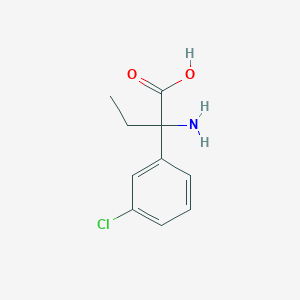

2-Amino-2-(3-chlorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-chlorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-10(12,9(13)14)7-4-3-5-8(11)6-7/h3-6H,2,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTBLRIBNXXEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches to 2-Amino-2-(3-chlorophenyl)butanoic Acid

The construction of the quaternary chiral center in this compound, which bears both a 3-chlorophenyl and a butyl group, necessitates sophisticated synthetic strategies. These approaches are designed to control the three-dimensional arrangement of atoms with high precision, leading to the desired enantiomerically pure product.

Stereoselective Synthesis Strategies

Stereoselective synthesis is paramount in the preparation of chiral amino acids. The primary methods employed include the use of chiral auxiliaries, asymmetric catalysis, and leveraging the chirality of naturally occurring amino acids in chiral pool synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed and can often be recovered.

A prominent and effective method for the asymmetric synthesis of α,α-disubstituted amino acids is the diastereoselective alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. acs.orgresearchgate.net In this approach, a Schiff base is formed between glycine and a chiral ligand, which then coordinates to a Ni(II) center. The resulting planar complex effectively shields one face of the glycine α-carbon, leading to highly diastereoselective alkylation.

For the synthesis of this compound, a plausible route would involve the initial formation of a Ni(II) complex from a chiral ligand (such as (S)-N-(2-benzoyl-4-chlorophenyl)-2-aminobenzyl)proline), glycine, and a nickel(II) salt. This complex would then be deprotonated to form a nucleophilic enolate, which can be sequentially alkylated. First, the 3-chlorophenyl group could be introduced via reaction with a suitable electrophile (e.g., 3-chlorobenzyl bromide), followed by a second alkylation with a butyl halide (e.g., butyl iodide). The high diastereoselectivity is driven by the steric hindrance imposed by the chiral ligand, directing the incoming electrophiles to the less hindered face of the enolate. researchgate.net Finally, acidic hydrolysis removes the chiral auxiliary and the nickel, yielding the desired α,α-disubstituted amino acid.

| Chiral Auxiliary Approach | Reagents and Conditions | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield (%) |

| Alkylation of Ni(II)-Glycine Schiff Base | 1. (S)-Proline-derived chiral ligand, Ni(NO₃)₂·6H₂O, KOH, Glycine 2. Base (e.g., NaH, K₂CO₃), 3-chlorobenzyl bromide 3. Base, Butyl iodide 4. 3M HCl, 70°C | >95% de (for similar alkylations) | Good to Excellent |

Table represents a generalized procedure based on known syntheses of related α,α-disubstituted amino acids using this methodology. Specific yields and selectivities for the target compound may vary.

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Transition-metal catalysis has been particularly successful in the synthesis of α,α-disubstituted amino acids.

One such strategy involves the tandem alkylation/π-allylation of α-iminoesters. acs.orgnih.gov While this method typically introduces an allyl group, modifications to the electrophile could potentially allow for the introduction of a butyl group. In a hypothetical application to the synthesis of this compound, an α-iminoester derived from 3-chlorophenylglyoxylate would be the starting material. The reaction would proceed via the addition of a Grignard reagent (e.g., butylmagnesium bromide) to the imine, forming a magnesium enolate in situ. This enolate is then subjected to an asymmetric allylation using a palladium catalyst with a chiral ligand (e.g., a derivative of Trost ligand or BINAP). nih.gov Subsequent modification of the resulting allyl group would be necessary to obtain the desired butanoic acid side chain.

| Catalyst System | Ligand | Substrate | Enantiomeric Excess (ee) |

| Pd₂(dba)₃ | (R,R)-ANDEN-phenyl Trost ligand | α-Iminoester | 80-95% (for related α-allyl-α-aryl amino acids) |

| [Pd(allyl)Cl]₂ | Chiral Phosphine Ligands (e.g., BINAP derivatives) | α-Iminoester | High (for related systems) |

This table provides examples of catalyst systems used in the asymmetric synthesis of structurally related α,α-disubstituted amino acids.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. This strategy incorporates the existing chirality of the starting material into the final product.

A potential chiral pool approach to this compound could start from a naturally occurring amino acid like (S)-aspartic acid or (S)-glutamic acid. mdpi.com The synthesis would involve several steps to modify the side chain and introduce the new substituents at the α-carbon. For instance, the carboxylic acid side chain of protected aspartic acid could be converted into a suitable precursor for the introduction of the 3-chlorophenyl group. The α-proton can then be removed, and the resulting enolate can be alkylated with a butyl halide. This approach often requires extensive functional group manipulations and careful selection of protecting groups to avoid racemization.

Halogenation and Functional Group Interconversion in Amino Acid Scaffolds

The introduction of the chlorine atom at the meta-position of the phenyl ring is a key step in the synthesis of this compound. This can be achieved either by starting with a pre-halogenated building block (e.g., 3-chlorobenzaldehyde (B42229) or 3-chlorobenzyl bromide) or by performing a halogenation reaction on a phenyl-containing amino acid scaffold.

While ortho-halogenation of phenylglycine derivatives has been reported using palladium-mediated C-H functionalization, achieving meta-selectivity can be more challenging. mdpi.com A more direct approach would be to employ a palladium-catalyzed meta-C–H chlorination protocol. nih.gov This method often utilizes a directing group to guide the halogenation to the meta-position. For a phenylalanine or phenylglycine derivative, the amino or carboxyl group could potentially be modified to act as a directing group, or an external directing group could be temporarily installed. Such reactions typically use a palladium catalyst, a ligand (e.g., a pyridone-based ligand), and a chlorine source like N-chlorosuccinimide (NCS) or a derivative. nih.gov

Functional group interconversions may also be necessary, for example, to convert an allyl group introduced via catalytic asymmetric synthesis into a butyl group. This could be achieved through a sequence of reactions such as hydroboration-oxidation to form an alcohol, followed by conversion to a leaving group and subsequent reduction or displacement with a suitable nucleophile.

Protecting Group Strategies in the Synthesis of this compound

The synthesis of α,α-disubstituted amino acids, particularly those with bulky substituents, presents unique challenges for the selection and manipulation of protecting groups. The steric hindrance around the α-carbon can significantly slow down both protection and deprotection steps, as well as subsequent reactions like peptide bond formation.

The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester, to prevent its interference in reactions involving the amino group or the α-carbon. These ester groups can be removed by saponification under basic conditions.

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is governed by the interplay of its constituent functional groups. The reactivity of the aryl chloride is influenced by the electronic nature of the phenyl ring, while the amino and carboxyl groups exhibit characteristic reactions of amino acids, albeit with potential steric hindrance from the quaternary center.

The chlorine atom on the phenyl ring of this compound is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgwikipedia.org This is due to the electron-rich nature of the benzene (B151609) ring, which repels incoming nucleophiles, and the high energy of the Meisenheimer intermediate that would be formed. chemistrysteps.comlibretexts.org For an SNAr reaction to proceed readily, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule. libretexts.org

However, the chlorine atom can be substituted using transition metal-catalyzed cross-coupling reactions. These methods have become powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Nucleophile | Catalyst/Ligand System (Example) | Product Type |

| Suzuki Coupling | Organoboron Reagents (e.g., Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | Biaryl derivatives |

| Buchwald-Hartwig Amination | Amines (R-NH₂) | Pd₂(dba)₃ / BINAP | N-Aryl amine derivatives |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne derivatives |

| Heck Coupling | Alkenes | Pd(OAc)₂ / P(o-tol)₃ | Aryl-alkene derivatives |

This table presents potential reactions based on established methodologies for aryl chlorides. Specific conditions for this compound would require experimental optimization.

For instance, a Suzuki-Miyaura coupling could be employed to replace the chlorine atom with a new aryl or heteroaryl group, leading to the formation of biaryl structures. mdpi.com This reaction typically utilizes a palladium catalyst in the presence of a base. Similarly, the Buchwald-Hartwig amination would allow for the formation of a C-N bond, coupling a primary or secondary amine at the position of the chlorine atom. nih.gov These transformations would significantly expand the structural diversity of derivatives obtainable from the parent amino acid. The reactivity of the aryl chloride in these palladium-catalyzed reactions is generally enhanced by the presence of electron-withdrawing groups on the ring, though successful couplings of electron-neutral and even electron-rich aryl chlorides are well-documented with the appropriate choice of ligands and reaction conditions. acs.orgresearchgate.net

The amino and carboxylic acid groups of this compound are amenable to standard derivatization techniques, such as amidation and esterification. These reactions are fundamental in peptide synthesis and for the creation of prodrugs.

Esterification of the carboxylic acid can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. acs.orgpearson.comoup.com Given the presence of the amine, it is often necessary to first protect the amino group to prevent side reactions. Common protecting groups for amino acids include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Amidation of the carboxylic acid to form an amide bond requires activation of the carboxyl group. Standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate the reaction with a primary or secondary amine. rsc.org Protecting-group-free amidation methods using borate (B1201080) esters have also been developed and could potentially be applied. rsc.org

The quaternary nature of the α-carbon in this compound may introduce steric hindrance, potentially slowing down the rates of both esterification and amidation reactions compared to sterically unhindered amino acids. Careful selection of reagents and optimization of reaction conditions would be necessary to achieve high yields.

The structural core of this compound is an attractive scaffold for the construction of chemical libraries for high-throughput screening. The presence of multiple reactive sites allows for the systematic introduction of diverse chemical functionalities.

A combinatorial approach can be envisioned where the three main functional handles are sequentially or orthogonally modified:

The Aryl Chloride: As discussed, palladium-catalyzed cross-coupling reactions can introduce a wide array of substituents at this position.

The Amino Group: After protection and subsequent deprotection, the amino group can be acylated with a diverse set of carboxylic acids, sulfonylated with various sulfonyl chlorides, or reductively aminated with a range of aldehydes and ketones.

The Carboxylic Acid: This group can be converted into a variety of esters or amides by reacting with diverse libraries of alcohols and amines.

By employing a split-pool synthesis strategy, a large and structurally diverse library of compounds can be generated from this single amino acid scaffold. nih.gov The derivatization of the core molecule at these three points of diversity allows for a thorough exploration of the chemical space around the this compound framework, which is a common strategy in the discovery of new bioactive molecules.

Exploration of Biological and Biochemical Interactions

2-Amino-2-(3-chlorophenyl)butanoic Acid as a Tool in Biochemical Assays

Synthetic amino acids are valuable tools in biochemical assays, often used to probe and understand biological systems. However, no specific studies have been published detailing the use of this compound in such assays. The following sections describe the potential applications of this compound based on the roles of other synthetic amino acids.

Investigations of Enzyme Activity Modulation

Non-proteinogenic amino acids can act as inhibitors or modulators of enzyme activity. For instance, analogs of natural amino acids can sometimes bind to the active site of an enzyme, thereby inhibiting its function. A well-documented example is p-chlorophenylalanine, a phenylalanine analog, which is known to inhibit the enzyme phenylalanine hydroxylase. While there is no specific research on this compound, its structural similarity to natural amino acids suggests it could potentially interact with enzymes involved in amino acid metabolism.

Probing Protein-Ligand Interactions

The study of interactions between proteins and ligands is fundamental to understanding biological processes. Synthetic amino acids can be used to explore the binding pockets of proteins. The chlorophenyl group of this compound could participate in hydrophobic and van der Waals interactions within a protein's binding site. A systematic analysis of the Protein Data Bank (PDB) has shown that hydrophobic interactions are crucial for the binding of synthetic drugs to proteins. nih.gov

Mimicry of Natural Amino Acid Pathways

Unnatural amino acids can sometimes be mistakenly recognized and utilized by the cellular machinery involved in natural amino acid pathways, such as aminoacyl-tRNA synthesis. This mimicry can be a powerful tool for studying these pathways or for incorporating novel functionalities into proteins. There is currently no evidence to suggest that this compound engages in such mimicry.

Examination of Molecular Target Interactions

The potential biological effects of a synthetic compound are determined by its interactions with specific molecular targets. For this compound, no such targets have been identified.

Assessment of Binding Affinity with Biological Macromolecules

The affinity with which a ligand binds to a biological macromolecule is a critical parameter. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) are commonly used to quantify these interactions. As there are no published studies on this compound, data on its binding affinity to any biological macromolecule is not available. For illustrative purposes, the following table shows hypothetical binding affinities, which are not based on experimental data for this specific compound.

| Macromolecule | Binding Affinity (Kd) | Technique |

|---|---|---|

| Hypothetical Enzyme A | Data Not Available | ITC |

| Hypothetical Receptor B | Data Not Available | SPR |

Influence on Cellular Biochemical Processes

The interaction of a compound with its molecular target(s) can lead to downstream effects on cellular biochemical processes. For example, the related compound (R)-4-amino-3-(4-chlorophenyl)butanoic acid, also known as Baclofen, is a GABA receptor agonist and is used as a muscle relaxant. nih.gov This demonstrates how a chlorophenyl-containing butanoic acid derivative can influence cellular signaling. However, the influence of this compound on any cellular process has not been investigated.

The following table outlines some cellular processes that could potentially be affected by a synthetic amino acid, though no specific data exists for the compound .

| Cellular Process | Observed Effect | Reference Compound |

|---|---|---|

| Neurotransmission | GABAB receptor agonism | (R)-Baclofen nih.gov |

| Protein Synthesis | Inhibition of amino acid uptake | p-Chlorophenylalanine nih.gov |

| Cell Growth | Inhibition | p-Chlorophenylalanine nih.gov |

Analog Research for Neurotransmitter System Modulation (e.g., GABAergic Systems)

Research into the specific biological and biochemical interactions of this compound is not extensively detailed in publicly available scientific literature. However, by examining research on its structural analogs, it is possible to infer potential mechanisms of action, particularly concerning the modulation of neurotransmitter systems. The structure of this compound, which features an amino acid backbone and a substituted phenyl ring, is a common motif in compounds designed to interact with neurotransmitter receptors, including the GABAergic system.

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). nih.gov Its main function is to reduce neuronal excitability, which it accomplishes through its interaction with GABA receptors. nih.govyoutube.com There are two main types of GABA receptors: GABA-A and GABA-B. youtube.com GABA-A receptors are ionotropic, meaning they form an ion channel that, when activated by GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and a decreased likelihood of firing an action potential. youtube.com GABA-B receptors are metabotropic and exert their inhibitory effects through G-protein coupled second messenger systems. nih.govyoutube.com

Given the structural similarities of this compound to known GABA analogs, it is plausible that it or its derivatives could modulate the GABAergic system. GABA analogs are compounds that are structurally similar to GABA and are often used as anticonvulsants, sedatives, and anxiolytics. wikipedia.org

Research on various GABA analogs has demonstrated a range of effects on the GABAergic system. For instance, some analogs act as agonists at GABA receptors, mimicking the effect of GABA. Others can act as antagonists, blocking the effects of GABA. Additionally, some compounds can act as allosteric modulators, binding to a site on the receptor that is different from the GABA binding site and changing the receptor's response to GABA. nih.gov

The following table summarizes the modulatory effects of different classes of compounds on the GABAergic system, providing a framework for understanding how analogs of this compound might interact with this system.

| Compound Class | Primary Target | Mechanism of Action | Resultant Effect on GABAergic System |

| Benzodiazepines | GABA-A Receptor | Positive Allosteric Modulator | Enhancement of GABA's inhibitory effects |

| Barbiturates | GABA-A Receptor | Positive Allosteric Modulator and Direct Agonist at high concentrations | Enhancement of GABA's inhibitory effects |

| Baclofen | GABA-B Receptor | Agonist | Activation of GABA-B receptors, leading to neuronal inhibition |

| Gabapentinoids (e.g., Gabapentin, Pregabalin) | Voltage-gated calcium channels | Inhibition of α2δ subunit | Indirect enhancement of GABAergic transmission |

| Tiagabine | GABA Transporter (GAT1) | Reuptake Inhibitor | Increased synaptic GABA concentration |

While direct experimental data on this compound is lacking, the established structure-activity relationships of other phenyl-substituted amino acids suggest that it could potentially interact with GABA receptors or transporters. The presence of the chlorophenyl group could influence its binding affinity and efficacy at these sites. Further research, including in vitro binding assays and in vivo electrophysiological studies, would be necessary to elucidate the specific modulatory effects of this compound on the GABAergic system.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications with Biochemical Activity

The core structure of 2-Amino-2-(3-chlorophenyl)butanoic acid offers several points for modification, including the amino group, the carboxylic acid group, and the ethyl group at the alpha-carbon. Each of these can be altered to probe the binding requirements of its biological target. For instance, in related amino acid analogs, modifications to the C-terminus and N-terminus have been shown to significantly impact affinity for transporters and receptors. Esterification of the carboxylic acid group can sometimes maintain or even enhance affinity, suggesting that a negative charge may not be essential for recognition in certain contexts. nih.gov Conversely, the positive charge on the amino group is often critical, as is its ability to participate in hydrogen bonding. nih.gov

In studies of structurally similar compounds, such as analogs of pregabalin (B1679071) which also target protein subunits, distinct SARs have been identified for binding affinity versus transport inhibition. nih.gov This indicates that different structural features may govern these two aspects of a compound's biological profile. nih.gov For many α,α-disubstituted amino acids, the incorporation of these motifs can improve metabolic stability and bioactivity, in part by inducing specific conformations in peptides.

Impact of Aromatic Ring Substituents on Molecular Recognition

The substitution pattern on the aromatic ring is a critical determinant of the biological activity of aryl-amino acid derivatives. The chlorine atom at the meta- (or 3-) position of the phenyl ring in this compound plays a significant role in its molecular recognition.

Research on related compounds, such as substituted ketamine analogs, has shown that the position of the substituent on the benzene (B151609) ring profoundly affects activity. In these studies, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts. The chlorine atom, in particular, has been identified as a broadly effective substituent. researchgate.net The introduction of a chlorine atom can enhance biological activity by increasing favorable interactions with the target protein and by preventing metabolic hydroxylation at that position, which might otherwise lead to less active metabolites. researchgate.net

The electronic properties of the substituent are also crucial. The 3-chloro group is electron-withdrawing, which alters the electron density of the aromatic ring. This can influence non-covalent interactions, such as π-π stacking or cation-π interactions, with aromatic residues in the binding pocket of a target protein. In some cases, potency improvements of 10- to 100-fold have been observed with the introduction of a strategically placed chlorine substituent.

| Substituent | Position on Ring | Electronic Effect | Relative Potency |

|---|---|---|---|

| -Cl | 3- (meta) | Electron-withdrawing | High |

| -Cl | 2- (ortho) | Electron-withdrawing | High |

| -Cl | 4- (para) | Electron-withdrawing | Moderate |

| -CH₃ | 3- (meta) | Electron-donating | Moderate |

| -OCH₃ | 3- (meta) | Electron-donating | Low-Moderate |

| -CF₃ | 3- (meta) | Strongly Electron-withdrawing | Variable/Low |

Stereochemical Influence on Biological Interactions

The α-carbon of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Stereochemistry is a pivotal factor in biological activity because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity. aimspress.com

The differential interaction of enantiomers with a biological target is a well-established principle in pharmacology. nih.gov One enantiomer typically fits much better into the binding site than the other, leading to significant differences in potency, efficacy, or even the type of biological response. For proteinogenic amino acids, the L-isomers are predominantly used in nature, and transport systems often show high specificity for one stereoisomer. aimspress.comnih.gov

Design of Analogs for Specific Biochemical Probes

Analogs of biologically active molecules are frequently designed as chemical probes to investigate biological processes. nih.gov These probes are essential tools for studying drug-target interactions, visualizing cellular components, and elucidating mechanisms of action. researchgate.net A common strategy involves attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to the core structure of the parent molecule. nih.govresearchgate.net

The design of such probes requires careful consideration to ensure that the modification does not abolish the compound's biological activity. Often, a linker or spacer is used to connect the reporter group to the pharmacophore, distancing it from the key binding regions to minimize steric hindrance. nih.gov For instance, analogs of bioactive compounds have been synthesized with fluorescent tags like coumarin (B35378) or BODIPY to allow for visualization of their localization within cells. The utilization of unnatural amino acids with specific functional groups (e.g., azides, alkynes) allows for bioorthogonal conjugation reactions, enabling precise labeling of proteins and other biomolecules. nih.govresearchgate.net An analog of this compound could be similarly modified, for example, by attaching a fluorescent group via a flexible tether to its amino or carboxyl terminus, to create a probe for studying its transport or binding to its cellular targets.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Studies on 2-Amino-2-(3-chlorophenyl)butanoic Acid and Its Derivatives

Quantum chemical studies offer a powerful lens through which to examine the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations thereof, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. By focusing on the electron density, DFT can provide accurate predictions of various molecular properties.

For a molecule like this compound, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain optimized geometries, electronic energies, and molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which help in identifying the most reactive sites within the molecule. For this compound, the amino group and the carboxylic acid group would be expected to be primary sites for electrophilic and nucleophilic attack, respectively. The presence of the electron-withdrawing chlorine atom on the phenyl ring would also influence the electronic distribution and reactivity of the aromatic system.

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

This table presents illustrative DFT-calculated parameters for a molecule structurally similar to this compound, based on published data for related compounds.

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how a molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking involves placing the molecule (the ligand) into the binding site of a target protein and scoring the interaction based on factors like shape complementarity and intermolecular forces. This allows for the generation of hypotheses about the compound's potential mechanism of action. For an amino acid derivative, potential targets could include enzymes involved in amino acid metabolism or transport.

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction. By simulating the movements of atoms over time, these simulations can assess the stability of the docked pose and provide insights into the conformational changes that may occur upon binding. Key interactions often involve hydrogen bonds between the amino and carboxyl groups of the amino acid and residues in the protein's active site, as well as hydrophobic interactions involving the phenyl and butyl groups.

| Target Protein (Example) | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Dihydrofolate Reductase | -7.5 | ALA9, LEU22, GLU30 |

| Sortase A | -6.8 | LYS347, GLU354 |

This table provides hypothetical molecular docking results for this compound with example protein targets, based on studies of similar compounds. mdpi.come-journals.in

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for determining the three-dimensional structure of a molecule and understanding its behavior in different environments.

The presence of rotatable bonds in this compound means that it can exist in multiple conformations. The study of these different spatial arrangements is crucial as the biological activity of a molecule is often dependent on its conformation.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, in conjunction with computational methods, are used for conformational analysis. For instance, the coupling constants observed in ¹H NMR spectra can provide information about the dihedral angles between adjacent protons. In FTIR spectroscopy, the positions of certain vibrational bands, such as the N-H and C=O stretching frequencies, can be sensitive to the conformational state of the molecule.

Computational conformational searches can identify the low-energy conformers of the molecule. For phenylglycine, a related amino acid, studies have identified conformers stabilized by intramolecular hydrogen bonds between the amino and carboxyl groups, as well as interactions with the phenyl ring. nih.gov Similar interactions would be expected to play a role in determining the preferred conformations of this compound.

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The nature of this arrangement, known as crystal packing, is determined by a variety of intermolecular interactions.

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the crystalline state. A crystal structure analysis of this compound would reveal precise bond lengths, bond angles, and the details of its intermolecular interactions.

Amino acids typically exist as zwitterions in the solid state, leading to strong intermolecular hydrogen bonds between the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups. These hydrogen bonds are often the dominant forces dictating the crystal packing. In addition to these, other interactions such as C-H···O and C-H···π interactions can also play a significant role. The presence of the chlorophenyl group could lead to π-π stacking interactions between the aromatic rings of adjacent molecules.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 |

| Hydrogen Bond | N-H | N | 3.0 - 3.5 |

| C-H···π Interaction | C-H | Phenyl ring | 3.2 - 3.8 |

| π-π Stacking | Phenyl ring | Phenyl ring | 3.4 - 3.8 |

This table summarizes the types of intermolecular interactions that would be expected to be present in the crystal structure of this compound, with typical distances based on crystallographic data of similar molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways for Enantiopure Isomers

The synthesis of α,α-disubstituted amino acids, such as 2-Amino-2-(3-chlorophenyl)butanoic acid, in an enantiomerically pure form presents a considerable synthetic challenge. The presence of a quaternary stereocenter at the α-carbon necessitates the development of sophisticated asymmetric synthetic methodologies. Future research in this area should focus on creating efficient, scalable, and highly stereoselective routes to obtain both (R)- and (S)-enantiomers.

Promising strategies could involve the application of modern asymmetric synthesis techniques that have proven effective for structurally similar compounds. These include phase-transfer catalysis, asymmetric hydroformylation, and the use of chiral auxiliaries. mdpi.com Enzymatic resolution and other biocatalytic methods could also offer environmentally friendly and highly selective alternatives for separating racemic mixtures or for the direct asymmetric synthesis of the desired enantiomer. rsc.org

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Rationale for Application | Potential Advantages | Key Challenges |

| Asymmetric Phase-Transfer Catalysis | Proven efficacy in the asymmetric alkylation of glycine (B1666218) Schiff base derivatives. | High enantioselectivity, operational simplicity, scalability. | Optimization of catalyst and reaction conditions for the specific substrate. |

| Chiral Auxiliary-Mediated Synthesis | Use of a recoverable chiral auxiliary to direct stereoselective alkylation. | High diastereoselectivity, well-established methodology. | Additional steps for auxiliary attachment and removal. |

| Rhodium-Catalyzed Asymmetric Hydroformylation | Can construct a chiral quaternary center from α,β-unsaturated precursors. mdpi.com | High chemo-, regio-, and enantioselectivity in a single step. | Substrate specificity and catalyst cost. |

| Enzymatic Resolution | Utilizes enzymes to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions, environmentally benign. | Finding a suitable enzyme, potential for low yield of the desired enantiomer. |

Discovery of Undiscovered Biological Targets and Pathways

The structural similarity of this compound to known biologically active molecules suggests it may possess undiscovered pharmacological properties. Aryl-substituted amino acids are known to interact with various biological targets, including receptors and enzymes in the central nervous system (CNS). smolecule.comnih.gov The presence of a chlorine atom on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. matrix-fine-chemicals.com

Future research should, therefore, involve comprehensive biological screening to identify potential targets and therapeutic applications. Initial investigations could focus on its effects on neurotransmitter systems, such as glutamate (B1630785) receptors, given the structural analogy to other neuroactive amino acids. smolecule.com Furthermore, its potential as an enzyme inhibitor, for example, against proteases or kinases, should be explored, as α-amino acids can serve as scaffolds for inhibitor design.

Applications in Advanced Organic Synthesis and Materials Science Precursors

Beyond its potential biological activity, this compound can serve as a valuable chiral building block in advanced organic synthesis. Its unique structure can be incorporated into more complex molecules, including peptidomimetics and natural product analogs, to introduce conformational constraints and modulate biological activity. chemicalbook.com

In the realm of materials science, α-amino acids are increasingly being explored as monomers for the synthesis of functional polymers. bmglabtech.comnih.gov The incorporation of this compound into polypeptide chains could lead to the development of novel biomaterials with tailored properties, such as enhanced thermal stability, specific self-assembly characteristics, or unique optical properties. The chlorinated phenyl group, in particular, could impart desirable flame-retardant or hydrophobic qualities to the resulting polymers.

Integration with High-Throughput Screening for New Biochemical Tools

High-throughput screening (HTS) campaigns are a powerful tool for discovering new biologically active compounds from large chemical libraries. monash.edu The inclusion of this compound and its derivatives in such libraries could lead to the identification of novel biochemical probes and drug leads. nih.gov

Future efforts should focus on synthesizing a small library of derivatives of this compound with variations in the N-terminus and carboxylic acid functionalities. This library could then be screened against a diverse panel of biological targets, such as enzymes and receptors, to identify potential "hits." For instance, screening against a panel of proteases could identify selective inhibitors, which could then be developed as research tools or therapeutic agents.

The following table outlines a potential HTS workflow for this compound:

| Screening Phase | Objective | Methodologies | Expected Outcome |

| Library Generation | Create a focused library of derivatives. | Parallel synthesis techniques to modify the amino and carboxyl groups. | A diverse set of compounds for screening. |

| Primary Screening | Identify initial "hits" against a broad range of targets. | Biochemical assays (e.g., fluorescence, luminescence) in a high-throughput format. | A list of potential compound-target interactions. |

| Secondary Screening & Hit Validation | Confirm and characterize the activity of the primary hits. | Dose-response studies, orthogonal assays. | Validated "hit" compounds with confirmed biological activity. |

| Mechanism of Action Studies | Elucidate how the validated hits interact with their targets. | Enzyme kinetics, biophysical techniques (e.g., SPR, ITC). | Understanding of the molecular basis of the compound's activity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-Amino-2-(3-chlorophenyl)butanoic acid with high enantiomeric purity?

- Answer : Enantioselective synthesis can be achieved via enzymatic resolution or asymmetric catalysis. For example, chiral auxiliaries like (S)- or (R)-proline derivatives can direct stereochemistry during alkylation of the α-carbon. Evidence from structurally similar compounds (e.g., 2-amino-2-(4-fluorophenyl)butanoic acid) suggests that halogenated phenyl groups can be introduced via Friedel-Crafts alkylation followed by amino group protection/deprotection cycles . Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) ensures >95% enantiomeric excess, as demonstrated in the synthesis of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR Spectroscopy : H and C NMR verify the presence of the 3-chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and the α-amino acid backbone (NH at δ 1.5–2.0 ppm; carboxylic acid at δ 12–13 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H] for CHClNO: 212.0473) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as shown for analogs like 2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid .

Q. How does the solubility profile of this compound influence experimental design?

- Answer : The compound is sparingly soluble in water (LogP ≈ 2.17) but dissolves in polar aprotic solvents (DMSO, DMF) or acidic/basic aqueous buffers. Stability studies under varying pH (2–10) and temperatures (4–25°C) are critical, as analogs like 2-amino-4-chlorobenzoic acid degrade at >40°C . Pre-formulation assays (e.g., dynamic light scattering) assess aggregation in biological buffers .

Advanced Research Questions

Q. How does the position of chlorine substitution on the phenyl ring impact biological activity?

- Answer : Comparative SAR studies on halogenated analogs reveal that 3-chlorophenyl substitution enhances target binding affinity. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid exhibits IC = 9 nM for collagenase inhibition, while ortho/meta substitutions alter π-π interactions with residues like Tyr201 and Gln215 . Docking simulations (AutoDock Vina) show that 3-chlorophenyl groups optimize van der Waals contacts, reducing Gibbs free energy (ΔG ≈ -6.5 kcal/mol) .

Q. What computational strategies predict the compound’s interaction with enzymatic targets (e.g., FFA2 receptors)?

- Answer : Molecular docking (e.g., GLIDE Schrödinger Suite) and molecular dynamics (MD) simulations (NAMD/GROMACS) model ligand-receptor interactions. For FFA2 antagonists like GLPG 0974 (IC = 9 nM), the 3-chlorophenyl moiety forms hydrophobic contacts with Phe176 and His242, while the carboxylic acid group hydrogen-bonds with Arg255 . Free energy perturbation (FEP) calculations quantify binding affinity changes upon halogen substitution .

Q. How can in vitro assays validate the compound’s pharmacological potential?

- Answer :

- Cell Migration Assays : Measure inhibition of neutrophil migration (e.g., acetate-induced chemotaxis in human whole blood) using transwell chambers .

- CD11b Activation : Flow cytometry quantifies FFA2-induced CD11b epitope expression, with IC values normalized to positive controls (e.g., GLPG 0974) .

- Enzyme Inhibition : Fluorescent substrate assays (e.g., collagenase cleavage of FITC-collagen) determine IC under physiological pH and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.